

# PF-06840003 (CAS Number: 198474-05-4): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-06840003 |           |
| Cat. No.:            | B1679684    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

PF-06840003, also known as EOS200271, is a potent and selective, orally bioavailable small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3][4][5] IDO1 is a key immunosuppressive enzyme that plays a critical role in tumor immune evasion.[1][6] By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates a tumor microenvironment that is hostile to effector T cells and promotes the function of regulatory T cells (Tregs).[1][6] PF-06840003 reverses this immunosuppressive effect, demonstrating significant anti-tumor activity in preclinical models, both as a monotherapy and in combination with immune checkpoint inhibitors.[1][3] This technical guide provides a comprehensive overview of the preclinical and clinical data available for PF-06840003, including its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.

## Introduction

The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a significant target in cancer immunotherapy.[1][7] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[7][8] In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[1][7] This metabolic shift has profound immunosuppressive consequences, including the inhibition of effector T cell proliferation and function, and the enhancement of regulatory T cell (Treg) activity.[1][6]



**PF-06840003** is a highly selective inhibitor of IDO1 that has shown promise in preclinical and early clinical studies.[1][9] Its ability to penetrate the central nervous system (CNS) makes it a particularly interesting candidate for the treatment of brain malignancies such as malignant glioma.[10] This document serves as an in-depth technical resource for researchers and drug development professionals interested in the pharmacology and therapeutic potential of **PF-06840003**.

## **Mechanism of Action**

**PF-06840003** exerts its anti-tumor effects by directly inhibiting the enzymatic activity of IDO1. [1] This inhibition leads to a restoration of local tryptophan levels and a reduction in the concentration of immunosuppressive kynurenine metabolites within the tumor microenvironment.[1][3] The normalization of the tryptophan-kynurenine balance reverses the IDO1-mediated immunosuppression, leading to the enhanced proliferation and activation of anti-tumor immune cells, such as effector T cells, and a reduction in the activity of immunosuppressive cells like Tregs.[1][6] Preclinical studies have demonstrated that the combination of **PF-06840003** with immune checkpoint inhibitors, such as anti-PD-L1 antibodies, results in synergistic anti-tumor activity.[1] This suggests that inhibiting IDO1 can sensitize tumors to other immunotherapies.

# **Signaling Pathway**





Click to download full resolution via product page

IDO1 Signaling Pathway and Inhibition by PF-06840003.

# **Quantitative Data**



The following tables summarize the key quantitative data for **PF-06840003** from various in vitro and in vivo studies.

**Table 1: In Vitro Enzymatic and Cellular Activity** 

| Parameter                         | Species/Cell Line | IC50 (µM) | Reference(s) |
|-----------------------------------|-------------------|-----------|--------------|
| IDO1 Enzyme<br>Inhibition         | Human (hIDO1)     | 0.41      | [5]          |
| IDO1 Enzyme<br>Inhibition         | Dog (dIDO1)       | 0.59      | [5]          |
| IDO1 Enzyme<br>Inhibition         | Mouse (mIDO1)     | 1.5       | [5]          |
| IDO1 Enzyme<br>Inhibition         | Human (hIDO1)     | 0.15      | [4][10]      |
| Cellular IDO1 Activity<br>(HeLa)  | Human             | 1.8       | [5]          |
| Cellular IDO1 Activity<br>(THP-1) | Human             | 1.7       | [5]          |
| TDO2 Enzyme<br>Inhibition         | Human (hTDO2)     | >100      | [11]         |

# **Table 2: In Vivo Efficacy**



| Animal Model           | Tumor Type      | Treatment                                                                         | Outcome                                        | Reference(s) |
|------------------------|-----------------|-----------------------------------------------------------------------------------|------------------------------------------------|--------------|
| Syngeneic Mice         | Multiple models | PF-06840003 + Immune Checkpoint Inhibitors                                        | Inhibited tumor<br>growth                      | [3]          |
| Syngeneic Mice         | Multiple models | PF-06840003                                                                       | Reduced intratumoral kynurenine levels by >80% | [3][4]       |
| GL261 Murine<br>Glioma | Glioma          | PF-06840003 + PD-1/PD-L1 blockade, CTLA- 4 inhibition, radiation, or temozolomide | Synergistic effect                             | [10]         |

Table 3: Clinical Pharmacokinetics (Phase 1, Malignant Glioma)



| Parameter                                                                     | Dose           | Value                        | Reference(s) |
|-------------------------------------------------------------------------------|----------------|------------------------------|--------------|
| Time to Maximum Plasma Concentration (Tmax) of active enantiomer PF- 06840002 | Multiple Doses | 1.5 - 3.0 hours              | [9]          |
| Mean Elimination Half-life (t1/2) of active enantiomer PF- 06840002           | Cycle 1 Day 1  | 2 - 4 hours                  | [9]          |
| Cerebrospinal Fluid<br>(CSF)-to-Plasma<br>Ratio of PF-06840002                | 500 mg BID     | 1.00                         | [9]          |
| Maximum Mean Percentage Inhibition of Kynurenine                              | 500 mg BID     | 75% (vs. 24% for endogenous) | [9]          |

# **Experimental Protocols**

This section provides an overview of the methodologies used in key experiments to characterize **PF-06840003**.

# **In Vitro IDO1 Enzyme Inhibition Assay**

A common method to determine the in vitro inhibitory activity of compounds against IDO1 involves a biochemical assay using purified recombinant IDO1 enzyme.

#### Protocol Overview:

- Enzyme Preparation: Recombinant human IDO1 (hIDO1) is expressed and purified.
- Reaction Mixture: The assay is typically performed in a phosphate buffer (pH ~6.5). The
  reaction mixture contains the purified hIDO1 enzyme, L-tryptophan as the substrate, and
  necessary co-factors such as ascorbic acid and methylene blue to maintain the heme iron in



its active ferrous state. Catalase is often included to prevent enzyme inhibition by hydrogen peroxide.

- Inhibitor Addition: **PF-06840003**, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations.
- Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
- Reaction Termination and Detection: The reaction is stopped, and the amount of kynurenine produced is quantified. This is often done by a colorimetric method after chemical conversion of kynurenine to a colored product, which is then measured spectrophotometrically.
- IC50 Calculation: The concentration of **PF-06840003** that inhibits 50% of the IDO1 enzyme activity (IC50) is calculated from the dose-response curve.

**Experimental Workflow: In Vitro IDO1 Inhibition Assay** 





Click to download full resolution via product page

Workflow for a typical in vitro IDO1 inhibition assay.



## Cellular IDO1 Activity Assay (HeLa Cells)

This assay measures the ability of **PF-06840003** to inhibit IDO1 activity in a cellular context. HeLa cells are often used as they can be stimulated to express functional IDO1.

#### Protocol Overview:

- Cell Culture and Stimulation: HeLa cells are cultured in appropriate media. To induce IDO1
  expression, the cells are stimulated with interferon-gamma (IFNy) for a defined period (e.g.,
  24-48 hours).
- Inhibitor Treatment: The IFNy-stimulated HeLa cells are then treated with various concentrations of PF-06840003.
- Incubation: The cells are incubated with the inhibitor for a specific duration to allow for IDO1 inhibition.
- Kynurenine Measurement: The concentration of kynurenine in the cell culture supernatant is measured, typically using LC-MS/MS or a colorimetric assay.
- IC50 Calculation: The IC50 value is determined by plotting the percentage of kynurenine production inhibition against the concentration of PF-06840003.

# In Vivo Syngeneic Tumor Models

To evaluate the anti-tumor efficacy of **PF-06840003** in an immunocompetent setting, syngeneic mouse tumor models are utilized.

#### Protocol Overview:

- Tumor Cell Implantation: A specific number of tumor cells (e.g., CT26 colon carcinoma, B16-F10 melanoma) are implanted subcutaneously or orthotopically into immunocompetent mice of the corresponding strain (e.g., BALB/c for CT26).
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice
  are then randomized into different treatment groups (e.g., vehicle control, PF-06840003
  alone, immune checkpoint inhibitor alone, combination therapy).



- Treatment Administration: PF-06840003 is administered orally at a specified dose and schedule. Other treatments, such as antibodies, are typically given via intraperitoneal injection.
- Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
- Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors and blood samples can be collected to measure kynurenine and tryptophan levels to assess the pharmacodynamic effect of PF-06840003.
- Efficacy Evaluation: The primary endpoint is typically the inhibition of tumor growth. Other endpoints can include survival analysis and immunological analysis of the tumor microenvironment (e.g., flow cytometry of tumor-infiltrating lymphocytes).

# **Clinical Development**

A first-in-human, Phase 1 clinical trial (NCT02764151) of **PF-06840003** was conducted in patients with recurrent malignant glioma.[6][10] The study evaluated the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of the drug.[9] The results indicated that **PF-06840003** was generally well-tolerated up to a dose of 500 mg twice daily, with evidence of a pharmacodynamic effect and durable clinical benefit in a subset of patients. [9] The excellent CNS penetration, as evidenced by a CSF-to-plasma ratio of 1.00 for the active enantiomer, supports its further investigation for brain tumors.[9]

## Conclusion

**PF-06840003** is a promising, orally bioavailable, and CNS-penetrant IDO1 inhibitor with a well-defined mechanism of action. Its ability to reverse IDO1-mediated immunosuppression and enhance anti-tumor immunity, particularly in combination with other immunotherapies, makes it a valuable candidate for further clinical investigation in a variety of cancers, including those with central nervous system involvement. The data summarized in this whitepaper provide a solid foundation for researchers and clinicians interested in exploring the therapeutic potential of this novel immunomodulatory agent.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tribioscience.com [tribioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ATIM-29. A PHASE 1 STUDY OF PF-06840003, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PF-06840003 | Indoleamine 2,3-Dioxygenase (IDO) | IDO | TargetMol [targetmol.com]
- To cite this document: BenchChem. [PF-06840003 (CAS Number: 198474-05-4): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679684#pf-06840003-cas-number-198474-05-4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com